2,6-Bis(methylsulfinyl)pyridine
Description
2,6-Bis(methylsulfinyl)pyridine is a pyridine derivative featuring sulfinyl (-S(O)CH₃) groups at the 2 and 6 positions. Sulfinyl groups are polar, moderately electron-withdrawing, and capable of hydrogen bonding, which may enhance solubility and influence coordination chemistry. Below, we compare its hypothetical properties with structurally similar compounds from the literature.
Properties
CAS No. |
80710-22-1 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfinyl)pyridine |
InChI |
InChI=1S/C7H9NO2S2/c1-11(9)6-4-3-5-7(8-6)12(2)10/h3-5H,1-2H3 |
InChI Key |
ZKTCTWPPXRRYPD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC(=CC=C1)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfinyl)pyridine typically involves the oxidation of 2,6-bis(methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(methylsulfinyl)pyridine are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may include continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl groups to methylsulfonyl groups.
Reduction: Reduction reactions can revert the methylsulfinyl groups back to methylthio groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 2,6-Bis(methylsulfonyl)pyridine.
Reduction: 2,6-Bis(methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Bis(methylsulfinyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
2,6-Bis(1-Azaazulen-2-yl)pyridine
- Structure : Aromatic azaazulenyl groups at 2,6-positions.
- Properties: Exhibits strong fluorescence in acidic media (quantum yield increases significantly in H₂SO₄) . Basicity determined via pH-dependent absorption spectra in 50% aqueous ethanol, with pKₐ values inferred from titration curves .
- Applications: Potential use in optoelectronic materials due to tunable emission behavior .
2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)
- Structure : Oxazoline rings at 2,6-positions.
- Properties: Melting point: 160.6°C . Used as a ligand for transition metals (e.g., Co, Re, Pt, Pd) in catalysis . Structural characterization via X-ray diffraction reveals non-planar geometry, influencing metal coordination .
- Applications: Active in ethylene polymerization and copolymerization with norbornene .
2,6-Bis(diphenylphosphino)pyridine
- Structure: Bulky diphenylphosphino (-PPh₂) substituents.
- Properties: Average molecular mass: 447.458 g/mol . Strong σ-donor and π-acceptor capabilities, ideal for forming stable metal complexes .
- Applications : Widely used in coordination chemistry for synthesizing catalysts in cross-coupling reactions .
2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)
- Structure : Pyrazole rings with tert-butyl groups.
- Properties :
- Applications : Separation of An(III)/Ln(III) in nuclear waste treatment .
2,6-Bis(1H-imidazol-2-yl)pyridine
- Structure : Imidazole rings at 2,6-positions.
- Properties :
- Applications : Molecular switches and magnetic materials .
Data Tables
Table 1: Substituent Effects on Pyridine Derivatives
Table 2: Thermal and Spectral Properties
Key Research Findings
- Electronic Effects : Electron-withdrawing substituents (e.g., sulfinyl, oxazoline) enhance ligand field strength and redox activity, while bulky groups (e.g., tert-butyl) improve selectivity in metal extraction .
- Steric Hindrance: Non-planar substituents (e.g., oxazoline) reduce metal coordination flexibility but increase catalytic specificity .
- Acid-Base Behavior : Protonation of azaazulenyl groups drastically alters emission properties, suggesting pH-responsive applications .
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